3,5,6-Trifluoropyridine-2-carboxylic acid
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Overview
Description
3,5,6-Trifluoropyridine-2-carboxylic acid is a fluorinated pyridine derivative with the molecular formula C6H2F3NO2. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of three fluorine atoms on the pyridine ring. These fluorine atoms enhance the compound’s reactivity and stability, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-Trifluoropyridine-2-carboxylic acid typically involves the fluorination of pyridine derivatives. One common method includes the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by a reaction with palladium on carbon (Pd/C) and ammonium formate at 50°C for 10 hours . This method yields the desired trifluorinated product in high yields.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5,6-Trifluoropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
3,5,6-Trifluoropyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 3,5,6-Trifluoropyridine-2-carboxylic acid involves its interaction with various molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5-Trifluoropyridine-4-carboxylic acid
- 2,3,6-Trifluoropyridine-4-carboxylic acid
- 4-(Trifluoromethyl)pyridine-2-carboxylic acid
Uniqueness
3,5,6-Trifluoropyridine-2-carboxylic acid is unique due to the specific positioning of the fluorine atoms on the pyridine ring. This positioning influences its chemical reactivity and stability, making it distinct from other trifluorinated pyridine derivatives. Its unique properties make it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
1638772-01-6 |
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Molecular Formula |
C6H2F3NO2 |
Molecular Weight |
177.08 g/mol |
IUPAC Name |
3,5,6-trifluoropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H2F3NO2/c7-2-1-3(8)5(9)10-4(2)6(11)12/h1H,(H,11,12) |
InChI Key |
ZYCBSTHKCGHNCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1F)F)C(=O)O)F |
Origin of Product |
United States |
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